1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-methyl-1H-imidazol-2-yl)piperidine
Overview
Description
1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-methyl-1H-imidazol-2-yl)piperidine is a useful research compound. Its molecular formula is C19H22FN5O and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.18083850 g/mol and the complexity rating of the compound is 456. The solubility of this chemical has been described as 49.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacokinetics and Drug Metabolism
Research on analogs of "1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-methyl-1H-imidazol-2-yl)piperidine" focuses on their potential as cancer treatment options. A study on novel Anaplastic Lymphoma Kinase (ALK) inhibitors, which are structurally related, explores the impact of enzymatic hydrolysis on their pharmacokinetics. This research highlights the challenge of achieving sufficient drug stability and bioavailability due to rapid metabolism in mice, underscoring the importance of chemical modifications to enhance plasma stability while maintaining potency against ALK (Teffera et al., 2013).
Anti-Alzheimer's Research
Compounds structurally similar to "this compound" have been investigated for their anti-Alzheimer's activity. Specifically, benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, designed based on the lead compound donepezil, showed promising results in in-vivo and in-vitro studies for Alzheimer's management. This research indicates the therapeutic potential of these analogs in treating neurodegenerative diseases (Gupta et al., 2020).
Materials Science and Corrosion Inhibition
In materials science, derivatives of "this compound" have been explored for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations of piperidine derivatives revealed their effectiveness as corrosion inhibitors, which could have implications for the development of new materials with enhanced durability (Kaya et al., 2016).
Antibacterial and Anthelmintic Activities
The synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, an analog, provided insights into its moderate anthelmintic and poor antibacterial activities. This study contributes to the understanding of the structure-activity relationship and potential applications of these compounds in developing new antimicrobial agents (Sanjeevarayappa et al., 2015).
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-5-[[2-(1-methylimidazol-2-yl)piperidin-1-yl]methyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O/c1-24-11-9-21-19(24)16-8-4-5-10-25(16)13-18-22-17(23-26-18)12-14-6-2-3-7-15(14)20/h2-3,6-7,9,11,16H,4-5,8,10,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYLLNZBFWAVAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCCCN2CC3=NC(=NO3)CC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24797882 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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